molecular formula C11H19NO5 B2525015 2-(3-(((tert-Butoxycarbonyl)amino)methyl)oxetan-3-yl)acetic acid CAS No. 1207175-98-1

2-(3-(((tert-Butoxycarbonyl)amino)methyl)oxetan-3-yl)acetic acid

Cat. No.: B2525015
CAS No.: 1207175-98-1
M. Wt: 245.275
InChI Key: HVEKIHJCDPRFCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-(((tert-Butoxycarbonyl)amino)methyl)oxetan-3-yl)acetic acid is a synthetic organic compound with the molecular formula C11H19NO5 and a molecular weight of 245.28 g/mol . This compound is characterized by the presence of an oxetane ring, a tert-butoxycarbonyl (Boc) protecting group, and an acetic acid moiety. It is commonly used in organic synthesis and pharmaceutical research due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(((tert-Butoxycarbonyl)amino)methyl)oxetan-3-yl)acetic acid typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

2-(3-(((tert-Butoxycarbonyl)amino)methyl)oxetan-3-yl)acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(3-(((tert-Butoxycarbonyl)amino)methyl)oxetan-3-yl)acetic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Employed in the synthesis of biologically active compounds and as a probe in biochemical studies.

    Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3-(((tert-Butoxycarbonyl)amino)methyl)oxetan-3-yl)acetic acid involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-(((tert-Butoxycarbonyl)amino)methyl)oxetan-3-yl)acetic acid is unique due to its oxetane ring, which imparts distinct reactivity and stability compared to other similar compounds. The presence of the tert-butoxycarbonyl group also provides a protective function, allowing selective reactions at other sites .

Properties

IUPAC Name

2-[3-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]oxetan-3-yl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO5/c1-10(2,3)17-9(15)12-5-11(4-8(13)14)6-16-7-11/h4-7H2,1-3H3,(H,12,15)(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVEKIHJCDPRFCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1(COC1)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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